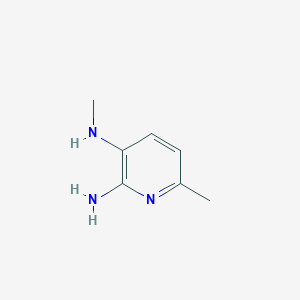

N3,6-Dimethylpyridine-2,3-diamine

Übersicht

Beschreibung

N3,6-Dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 6, and two amino groups at positions 2 and 3 on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N3,6-Dimethylpyridine-2,3-diamine typically involves the reaction of 2,3-dichloropyridine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with dimethylamine groups. The reaction mixture is then heated to a specific temperature to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Condensation Reactions for Heterocycle Formation

This compound participates in cyclocondensation reactions to form fused heterocycles, a common pathway for diaminopyridines. For example:

-

Imidazo[4,5-b]pyridine Synthesis : Reaction with aldehydes (e.g., benzaldehyde) under acidic or thermal conditions yields imidazo-fused derivatives. The mechanism involves nucleophilic attack by the aldehyde carbonyl on the amino groups, followed by cyclization and aromatization.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-Bromopyridine-2,3-diamine + Benzaldehyde | Acetic acid, reflux, 2–4 h | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 75–85% |

Similar reactivity is expected for N3,6-Dimethylpyridine-2,3-diamine due to its 2,3-diamine motif .

Acylation and Alkylation of Amino Groups

The primary and dimethylated amino groups undergo selective functionalization:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in polar aprotic solvents (e.g., DCM) to form mono- or bis-acylated derivatives.

-

Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃) leads to N-alkylated products. Steric hindrance from the N3-dimethyl group directs reactivity toward the 2-amino position .

Example Reaction Pathway :

Oxidation and Reduction Reactions

The pyridine ring and amino groups exhibit redox activity:

-

Oxidation :

-

N-Oxide Formation : Treatment with hydrogen peroxide or peracids oxidizes the pyridine nitrogen to form an N-oxide, enhancing electrophilicity at the 2- and 4-positions .

-

Amino Group Oxidation : The dimethylamino group resists oxidation, but the primary amino group may form nitroso intermediates under strong oxidants (e.g., KMnO₄).

-

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the pyridine ring to piperidine derivatives, though steric effects may hinder full saturation .

Metal Coordination and Complexation

The amino groups act as ligands for transition metals, forming stable complexes. For example:

-

Palladium Complexes : Bidentate coordination via the 2-amino and pyridine nitrogen enables catalytic applications (e.g., cross-coupling reactions) .

-

Copper Complexes : Forms chelates in aqueous solutions, relevant to biological systems or material science.

Coordination Modes :

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring facilitates substitution at activated positions:

-

Halogenation : Electrophilic substitution at the 4-position with Cl₂ or Br₂ in acidic media .

-

Chichibabin Reaction : Reaction with sodamide (NaNH₂) introduces amino groups at the 2-position, though steric effects from methyl groups may limit reactivity .

Thermal and Stability Profiles

-

Thermal Decomposition : Degrades above 250°C, releasing NH₃ and forming methylpyridine derivatives.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions; protonation occurs at the pyridine nitrogen (pKa ~3–4) .

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry, catalysis, and materials science. Further studies are needed to explore its full synthetic potential and biological applications.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Molecules

- N3,6-Dimethylpyridine-2,3-diamine serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows it to be utilized in creating derivatives that are essential in multiple fields of chemistry.

Coordination Chemistry

- The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes. This property is particularly useful in catalysis and materials science.

Reactions Involved

- Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride.

- Substitution: The amino groups can participate in substitution reactions with electrophiles.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

- The compound has been evaluated for its antiproliferative effects on cancer cell lines. Preliminary findings suggest that structural modifications can enhance its efficacy against specific types of cancer, making it a candidate for further drug development .

Pharmaceutical Applications

Drug Development

- Ongoing research is exploring this compound's potential as a pharmaceutical intermediate. Its unique structure may enable it to interact with specific biological targets, modulating enzyme activity and influencing metabolic pathways .

Mechanism of Action

- The compound's mechanism involves binding to enzymes or receptors, which may lead to altered cellular functions and therapeutic effects. This characteristic makes it an attractive scaffold for designing new drugs targeting various diseases .

Industrial Applications

Production of Dyes and Pigments

- In industrial settings, this compound is utilized in the synthesis of dyes and pigments. Its chemical properties facilitate the creation of vibrant colors used in textiles and coatings .

Case Studies

Antiproliferative Activity Study

A study evaluating fluorinated pyridine derivatives reported significant antiproliferative effects against breast and lung cancer cell lines. Structural modifications were found to enhance efficacy against specific cancer types.

Antimicrobial Screening Study

In tests on synthesized pyrimidines containing dimethylpyridine moieties, several compounds exhibited notable antibacterial properties comparable to established antibiotics.

Wirkmechanismus

The mechanism of action of N3,6-Dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

N3,6-Dimethylpyridine-2,3-diamine can be compared with other similar compounds, such as:

2,3-Dimethylpyridine: Lacks the amino groups present in this compound, resulting in different chemical reactivity and applications.

2,6-Dimethylpyridine-3,5-diamine: Has amino groups at different positions, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Biologische Aktivität

N3,6-Dimethylpyridine-2,3-diamine, also known by its CAS number 155790-03-7, is a compound characterized by its unique chemical structure and potential biological activities. With a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C7H11N3

- Molecular Weight : 137.18 g/mol

- CAS Number : 155790-03-7

Structure

The structure of this compound features a pyridine ring with two methyl groups attached at the 3 and 6 positions and two amino groups at the 2 and 3 positions. This configuration is essential for its biological interactions.

This compound is believed to interact with various biological targets, including enzymes and receptors. The compound's ability to modulate enzyme activity suggests it may influence metabolic pathways or serve as a scaffold for drug development.

- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity and potentially affecting metabolic processes.

- Receptor Modulation : It may also interact with receptors involved in signaling pathways, leading to varied biological effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Case Studies

- Antiproliferative Activity : A study evaluating fluorinated pyridine derivatives reported significant antiproliferative effects against breast and lung cancer cell lines. The results indicated that structural modifications could enhance efficacy against specific cancer types .

- Antimicrobial Screening : In a series of tests on synthesized pyrimidines containing dimethylpyridine moieties, several compounds exhibited notable antibacterial properties comparable to established antibiotics.

Eigenschaften

IUPAC Name |

3-N,6-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-4-6(9-2)7(8)10-5/h3-4,9H,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGRBZZIFXYVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.